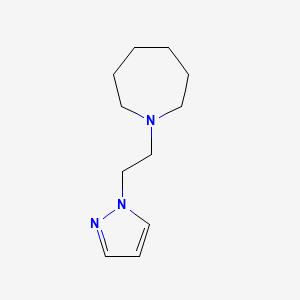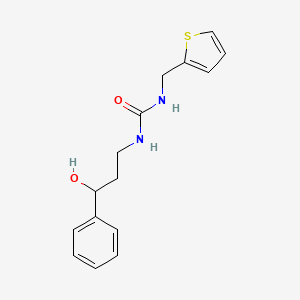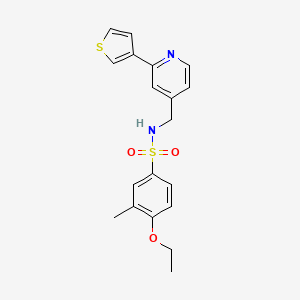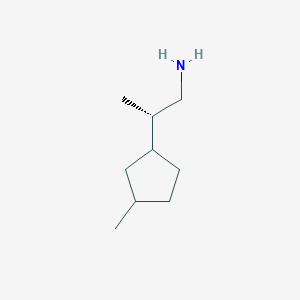
1-(2-(1H-pyrazol-1-yl)ethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-(1H-pyrazol-1-yl)ethyl)azepane” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It’s worth noting that pyrazole is a core structure in many pharmaceutical drugs due to its broad range of chemical and biological properties .
Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, which include pyrazole derivatives, have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .
Antibacterial Properties
Pyrazole derivatives have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-inflammatory Properties
Pyrazole derivatives also exhibit anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation.
Anticancer Properties
Pyrazole derivatives have shown potential as anticancer agents . For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized and evaluated for antitumor potential against different cell lines .
σ(1) Receptor Antagonists
A new series of 1-arylpyrazoles has been synthesized and evaluated as potent σ(1) receptor (σ(1)R) antagonists . These compounds were evaluated in vitro in human σ(1)R and guinea pig σ(2) receptor (σ(2)R) binding assays .
properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-4-8-13(7-3-1)10-11-14-9-5-6-12-14/h5-6,9H,1-4,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAMYUBEOBTJLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)

![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)



![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)
![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)
![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)


![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)
![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)